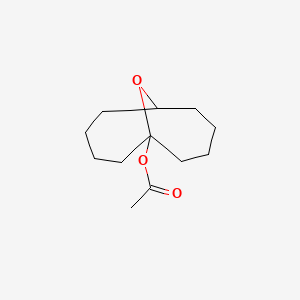
11-Oxabicyclo(4.4.1)undec-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Oxabicyclo(4.4.1)undec-1-yl acetate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.2854 . It is also known by its systematic name, 11-Oxabicyclo(4.4.1)undecan-1-ol, acetate . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom within the ring system.
Méthodes De Préparation
The synthesis of 11-Oxabicyclo(4.4.1)undec-1-yl acetate typically involves the esterification of 11-Oxabicyclo(4.4.1)undecan-1-ol with acetic acid or acetic anhydride . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Analyse Des Réactions Chimiques
11-Oxabicyclo(4.4.1)undec-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in the presence of an appropriate solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
11-Oxabicyclo(4.4.1)undec-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure makes it a valuable building block in organic synthesis.
Biology: This compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 11-Oxabicyclo(4.4.1)undec-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The acetate group can be hydrolyzed by esterases to release the active 11-Oxabicyclo(4.4.1)undecan-1-ol, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
11-Oxabicyclo(4.4.1)undec-1-yl acetate can be compared with other similar compounds, such as:
11-Oxabicyclo(4.4.1)undecan-1-ol: The parent alcohol from which the acetate is derived. It has similar chemical properties but lacks the ester functionality.
Bicyclo(4.4.1)undecane derivatives: Compounds with similar bicyclic structures but different functional groups. These compounds may have different reactivity and applications depending on the nature of the functional groups.
The uniqueness of this compound lies in its combination of a bicyclic structure with an acetate ester group, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
26749-88-2 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
11-oxabicyclo[4.4.1]undecan-1-yl acetate |
InChI |
InChI=1S/C12H20O3/c1-10(13)14-12-8-4-2-6-11(15-12)7-3-5-9-12/h11H,2-9H2,1H3 |
Clé InChI |
LDIMMRSMNDWSKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC12CCCCC(O1)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















